molecular formula C12H10ClFN2O B1466601 4-Chloro-6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidine CAS No. 1486447-97-5

4-Chloro-6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidine

Cat. No.: B1466601
CAS No.: 1486447-97-5
M. Wt: 252.67 g/mol
InChI Key: QBBZMHOJXQRBCX-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position, a fluoro and methoxy-substituted phenyl group at the 6th position, and a methyl group at the 2nd position of the pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, particularly as building blocks for various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxyaniline and 2-chloro-4,6-dimethylpyrimidine.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile. A base such as potassium carbonate is often used to facilitate the reaction.

    Procedure: The 3-fluoro-4-methoxyaniline is reacted with 2-chloro-4,6-dimethylpyrimidine under the specified conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and fluoro-substituted phenyl ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.

    Material Science: It is employed in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: The compound is used as a probe to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidine: can be compared with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and methoxy groups on the phenyl ring, along with the chloro and methyl groups on the pyrimidine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O/c1-7-15-10(6-12(13)16-7)8-3-4-11(17-2)9(14)5-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBZMHOJXQRBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC(=C(C=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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